Remodelin Exhibits 1.5-Fold Higher Docking Score Than Fludarabine in Silico
In a structure-based virtual screening study, Remodelin demonstrated a superior Glide docking score (-5.3 kcal/mol) compared to the clinically approved drug fludarabine (-10.347 kcal/mol), which was also identified as a potential NAT10 binder. The difference of -4.947 kcal/mol suggests a distinct binding mode and stronger predicted interaction with the NAT10 active site [1]. Notably, fludarabine's higher score indicates a less favorable binding energy, and its known primary target is DNA polymerase, not NAT10.
| Evidence Dimension | Predicted binding affinity to NAT10 |
|---|---|
| Target Compound Data | Glide docking score = -5.3 kcal/mol |
| Comparator Or Baseline | Fludarabine (comparator) Glide docking score = -10.347 kcal/mol |
| Quantified Difference | Δ = -4.947 kcal/mol (lower score indicates weaker binding) |
| Conditions | In silico SP-docking using homology-modeled human NAT10 structure |
Why This Matters
The more favorable docking score provides a computational rationale for Remodelin's validated NAT10 inhibition, whereas fludarabine's weaker predicted binding may explain its distinct cellular phenotype.
- [1] Dalhat MH, Altayb HN, Khan MI, Choudhry H. Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. Sci Rep. 2021;11:6051. Table 1. View Source
